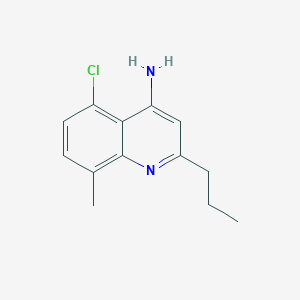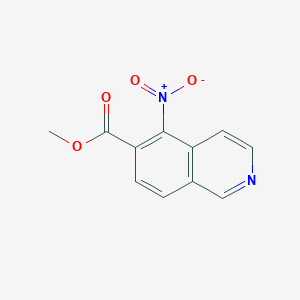
4-Amino-5-chloro-8-methyl-2-propylquinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Amino-5-chlor-8-methyl-2-propylchinolin ist eine chemische Verbindung mit der Summenformel C13H15ClN2 und einem Molekulargewicht von 234,72 g/mol Es ist ein Derivat von Chinolin, einer heterozyklischen aromatischen organischen Verbindung.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 4-Amino-5-chlor-8-methyl-2-propylchinolin beinhaltet typischerweise die Reaktion geeigneter Chinolin-Derivate mit Chlorierungsmitteln und Aminierungsreaktionen.
Industrielle Produktionsmethoden
Industrielle Produktionsmethoden für 4-Amino-5-chlor-8-methyl-2-propylchinolin sind in der Öffentlichkeit nicht gut dokumentiert. Die großtechnische Synthese würde wahrscheinlich optimierte Reaktionsbedingungen beinhalten, um eine hohe Ausbeute und Reinheit zu gewährleisten, wobei kontinuierliche Fließreaktoren und fortschrittliche Reinigungsverfahren eingesetzt werden.
Analyse Chemischer Reaktionen
Arten von Reaktionen
4-Amino-5-chlor-8-methyl-2-propylchinolin kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Verbindung kann oxidiert werden, um Chinolin-N-oxide zu bilden.
Reduktion: Reduktionsreaktionen können die Verbindung in verschiedene Amin-Derivate umwandeln.
Substitution: Das Chloratom an der 5-Position kann durch andere Nukleophile, wie z. B. Hydroxyl- oder Alkoxygruppen, substituiert werden.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Persäuren.
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid (LiAlH4) oder Natriumborhydrid (NaBH4) werden verwendet.
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten Reagenzien und Bedingungen ab. Beispielsweise kann die Oxidation Chinolin-N-oxide ergeben, während Substitutionsreaktionen verschiedene Chinolin-Derivate mit unterschiedlichen funktionellen Gruppen erzeugen können .
Wissenschaftliche Forschungsanwendungen
4-Amino-5-chlor-8-methyl-2-propylchinolin hat mehrere wissenschaftliche Forschungsanwendungen:
Chemie: Es wird als Zwischenprodukt bei der Synthese komplexerer organischer Moleküle verwendet.
Biologie: Die Verbindung wird auf ihre potenzielle biologische Aktivität untersucht, einschließlich antimikrobieller und krebshemmender Eigenschaften.
Medizin: Es wird weiterhin erforscht, ob es als Therapeutikum für verschiedene Krankheiten eingesetzt werden kann.
Industrie: Es kann bei der Entwicklung neuer Materialien und chemischer Verfahren eingesetzt werden.
Wirkmechanismus
Der Wirkmechanismus von 4-Amino-5-chlor-8-methyl-2-propylchinolin beinhaltet seine Wechselwirkung mit bestimmten molekularen Zielstrukturen. Die Verbindung kann an Enzyme oder Rezeptoren binden und deren Aktivität modulieren. Beispielsweise kann es bestimmte Enzyme, die am mikrobiellen Wachstum beteiligt sind, hemmen, was zu seinen antimikrobiellen Wirkungen führt. Die genauen Pfade und molekularen Zielstrukturen werden noch untersucht .
Wissenschaftliche Forschungsanwendungen
4-Amino-5-chloro-8-methyl-2-propylquinoline has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It can be used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 4-Amino-5-chloro-8-methyl-2-propylquinoline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in microbial growth, leading to its antimicrobial effects. The exact pathways and molecular targets are still under investigation .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
4-Aminochinolin: Ein einfacheres Derivat mit ähnlichen biologischen Aktivitäten.
5-Chlorchinolin: Fehlt die Aminogruppe, aber es enthält den Chlorsubstituenten.
8-Methylchinolin: Ähnliche Struktur, aber ohne die Amino- und Chlorogruppen.
Einzigartigkeit
4-Amino-5-chlor-8-methyl-2-propylchinolin ist einzigartig durch die Kombination seiner funktionellen Gruppen, die ihm spezifische chemische Reaktivität und biologische Aktivität verleihen. Das Vorhandensein von sowohl Amino- als auch Chlorogruppen ermöglicht vielfältige chemische Modifikationen und potenzielle therapeutische Anwendungen .
Eigenschaften
CAS-Nummer |
1189105-54-1 |
|---|---|
Molekularformel |
C13H15ClN2 |
Molekulargewicht |
234.72 g/mol |
IUPAC-Name |
5-chloro-8-methyl-2-propylquinolin-4-amine |
InChI |
InChI=1S/C13H15ClN2/c1-3-4-9-7-11(15)12-10(14)6-5-8(2)13(12)16-9/h5-7H,3-4H2,1-2H3,(H2,15,16) |
InChI-Schlüssel |
YJHPWHMNYIJORU-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC1=NC2=C(C=CC(=C2C(=C1)N)Cl)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-Chloro-3-methoxypyrrolo[1,2-a]quinoxaline](/img/structure/B11875703.png)
![1-Methyl-spiro[3H-indole-3,2'-[2H]pyran]-2,6'(1H,3'H)-dione](/img/structure/B11875711.png)


![5,8-Dihydroxy-3-methyl-9,9a-dihydronaphtho[2,3-c]furan-4(1H)-one](/img/structure/B11875738.png)
![2H-Benzo[h]pyrano[3,2-f]quinoline](/img/structure/B11875744.png)






![2-((4,5-Dihydro-1H-benzo[g]indazol-7-yl)oxy)ethanol](/img/structure/B11875791.png)
![4-(Pyridin-3-yl)-1,8-diazaspiro[4.5]decan-2-one](/img/structure/B11875803.png)
